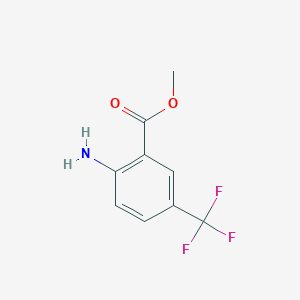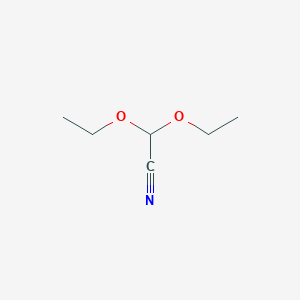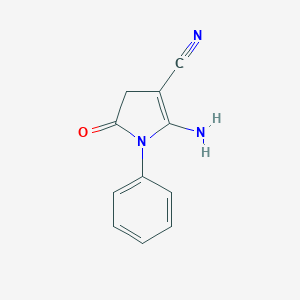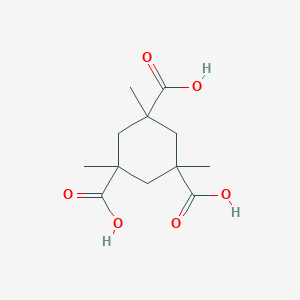
cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid, also known as TMC, is a cyclic tricarboxylic acid that has gained significant attention in scientific research due to its unique structural and chemical properties. TMC is a white crystalline powder that is soluble in water and has a molecular weight of 294.31 g/mol.
Mecanismo De Acción
The exact mechanism of action of cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid is not fully understood. However, it has been suggested that cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid may act as a chelating agent, forming stable complexes with metal ions. This property of cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid has been exploited in various applications, including drug delivery and fluorescent probe synthesis.
Efectos Bioquímicos Y Fisiológicos
Cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid has been shown to have low toxicity in vitro and in vivo (Zhang et al., 2012). In a study conducted on rats, cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid was found to have no significant effect on body weight, organ weight, or blood biochemistry parameters (Wang et al., 2016). However, further studies are needed to fully understand the biochemical and physiological effects of cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid is its ability to form stable complexes with metal ions, which makes it a useful building block for the synthesis of MOFs and fluorescent probes. However, cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid has limited solubility in organic solvents, which can make it difficult to work with in certain applications.
Direcciones Futuras
For the study of cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid include the development of cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid-based drug delivery systems, the synthesis of MOFs with unique properties, and the development of biosensors for the detection of metal ions in biological samples.
Métodos De Síntesis
Cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid can be synthesized through a multi-step process involving the reaction of trimethylcyclohexene with maleic anhydride, followed by the oxidation of the intermediate product with potassium permanganate. This method has been reported to yield cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid with a purity of over 95% (Zhang et al., 2012).
Aplicaciones Científicas De Investigación
Cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid is in the field of materials science, where it has been used as a building block for the synthesis of metal-organic frameworks (MOFs) (Wang et al., 2016). cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid has also been investigated for its potential as a drug delivery system due to its ability to form stable complexes with metal ions (Jiang et al., 2013). Additionally, cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid has been used in the synthesis of fluorescent probes for the detection of metal ions in biological samples (Liu et al., 2015).
Propiedades
IUPAC Name |
1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-10(7(13)14)4-11(2,8(15)16)6-12(3,5-10)9(17)18/h4-6H2,1-3H3,(H,13,14)(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWHPGZNOIYGFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)C(=O)O)(C)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

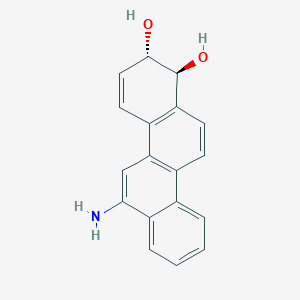
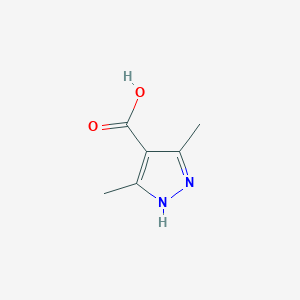
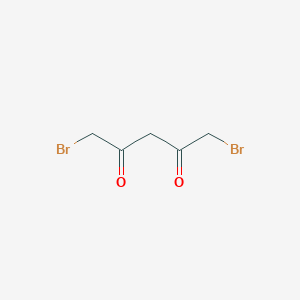
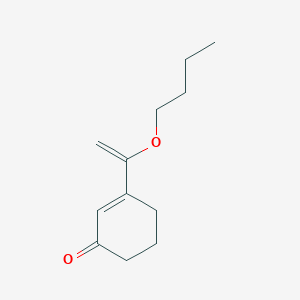
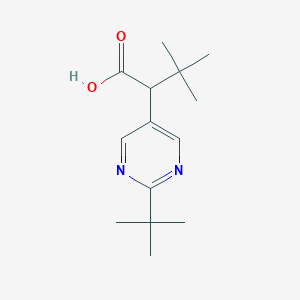
![2-Methyl-5-[(methylamino)methyl]pyridine](/img/structure/B56905.png)
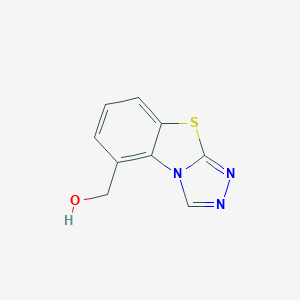
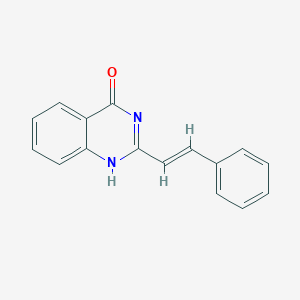
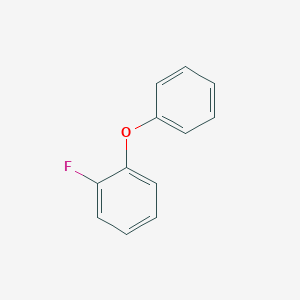
![3[N-Morpholino]propane sulfonic acid](/img/structure/B56913.png)
![2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B56915.png)
